3-Ethyl-4-phenylpiperidin-4-ol
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Overview
Description
3-Ethyl-4-phenylpiperidin-4-ol is a compound belonging to the piperidine class of chemicals Piperidine derivatives are significant in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-phenylpiperidin-4-ol can be achieved through various methods. One common approach involves the reaction of Grignard reagents with pyrazole derivatives . This method typically requires the use of a solvent such as methanol and a catalyst to facilitate the reaction. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-phenylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the piperidine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
3-Ethyl-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The compound’s structure allows it to form strong interactions with proteins, enzymes, or other biomolecules, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidin-4-ol: Lacks the ethyl group, which may affect its chemical properties and biological activities.
3-Ethylpiperidin-4-ol: Lacks the phenyl group, resulting in different reactivity and applications.
4-Phenylpiperidine: A simpler structure without the hydroxyl group, leading to distinct chemical behavior.
Uniqueness
The combination of these groups in the piperidine ring allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-ethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-2-11-10-14-9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,14-15H,2,8-10H2,1H3 |
InChI Key |
LDDYKMCNZYBJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
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